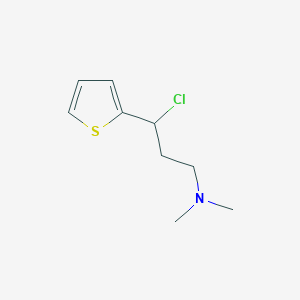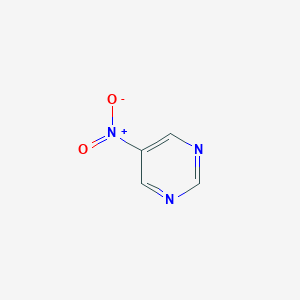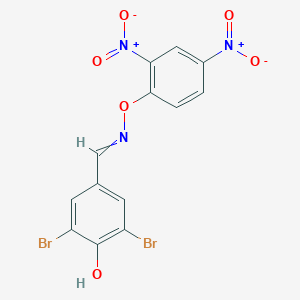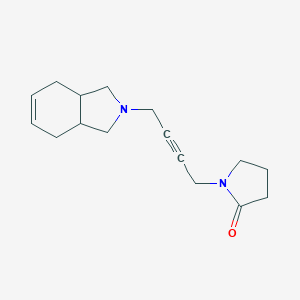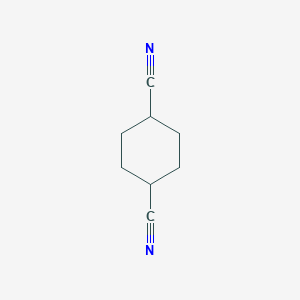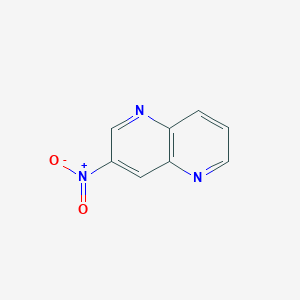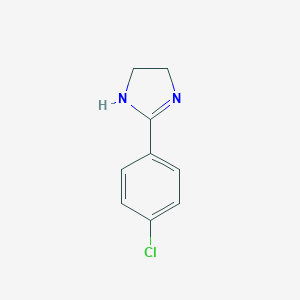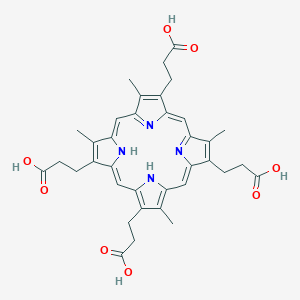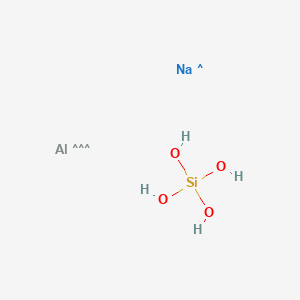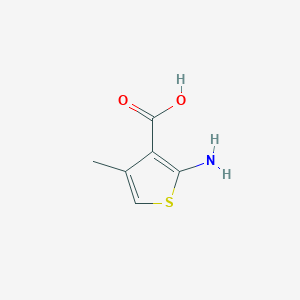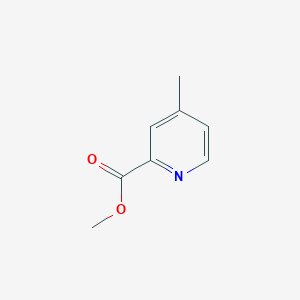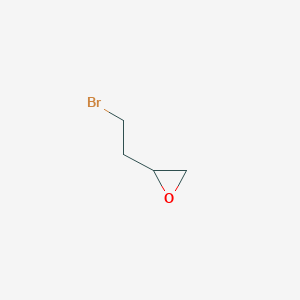
2-(2-Bromoethyl)oxirane
Übersicht
Beschreibung
2-(2-Bromoethyl)oxirane is a chemical compound involved in various chemical syntheses and reactions. It serves as an intermediate in the synthesis of several compounds and exhibits interesting chemical and physical properties.
Synthesis Analysis
The synthesis of 2-(2-Bromoethyl)oxirane-like compounds often involves condensation reactions and stereoselective processes. For example, Talybov, Akhmedova, and Yusubov (2022) explored the condensation of chloromethylbenzyl ether with chloro(bromo)-substituted benzaldehydes, leading to the formation of 2-benzyloxy-3-aryloxiranes under interphase catalysis conditions (Talybov, Akhmedova, & Yusubov, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Bromoethyl)oxirane can be studied using X-ray crystallographic analysis and NMR spectroscopy. For instance, Uchiyama, Kano, and Kawashima (2003) synthesized isomeric pentacoordinate 1,2-oxastibetanes and analyzed their structure using these methods (Uchiyama, Kano, & Kawashima, 2003).
Chemical Reactions and Properties
2-(2-Bromoethyl)oxirane and similar compounds participate in various chemical reactions, including ring-opening reactions and stereoselective transformations. Karikomi, Yamazaki, and Toda (1993) discussed the synthesis of 2-aminomethyloxiranes through the reaction of 2-(1-bromoalkyl)oxiranes with primary or secondary amines (Karikomi, Yamazaki, & Toda, 1993).
Physical Properties Analysis
Physical properties like solubility and elastomeric characteristics are notable in compounds derived from 2-(2-Bromoethyl)oxirane. Shih and Tirrell (1984) explored the preparation of poly[(2-bromoethyl)oxirane] and its properties, such as solubility in CHCl3 and insolubility in CH3OH (Shih & Tirrell, 1984).
Chemical Properties Analysis
The chemical properties of 2-(2-Bromoethyl)oxirane-related compounds include reactivity in nucleophilic substitution reactions and polymerization. For example, Shih, Brandt, Zussman, and Tirrell (1982) discussed the reactivity of poly[(2-chloroethyl)oxirane] and related compounds in nucleophilic substitution reactions (Shih, Brandt, Zussman, & Tirrell, 1982).
Wissenschaftliche Forschungsanwendungen
-
- The four-membered oxetane ring, which is present in 2-(2-Bromoethyl)oxirane, has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- The results or outcomes would depend on the specific synthesis and the properties of the final product. For example, the oxetane ring could enhance the stability, solubility, or bioavailability of a drug molecule .
-
- 2-(2-Bromoethyl)oxirane can be used in polymerization processes. It has been found that combining oxiranes and oxetanes can enhance kinetics and improve physical properties of the resulting polymers .
- The methods of application would involve using 2-(2-Bromoethyl)oxirane in a polymerization reaction, possibly in combination with oxetanes .
- The results or outcomes would depend on the specific polymerization process and the properties of the final polymer. For example, it has been found that increasing oxetane concentrations can improve epoxide conversion and drastically lower the glass transition temperature (Tg) of the resulting polymers .
Safety And Hazards
Zukünftige Richtungen
2-(2-Bromoethyl)oxirane is a versatile building block in organic synthesis and is used in the synthesis of pharmaceutical and natural products. Its future directions include further exploration of its potential applications in various fields of chemistry.
Relevant Papers Relevant papers on 2-(2-Bromoethyl)oxirane include studies on its kinetics and mechanism of ring-opening reaction , its use in the synthesis of functionalized molecules , and its safety data sheet .
Eigenschaften
IUPAC Name |
2-(2-bromoethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODPGZNBMIZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313624 | |
| Record name | 2-(2-Bromoethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)oxirane | |
CAS RN |
13287-42-8 | |
| Record name | 2-(2-Bromoethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ocirane, (2-bromoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13287-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Bromoethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



